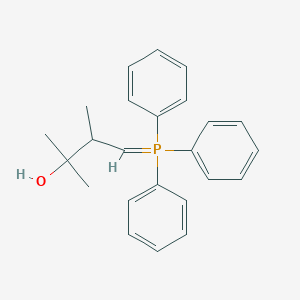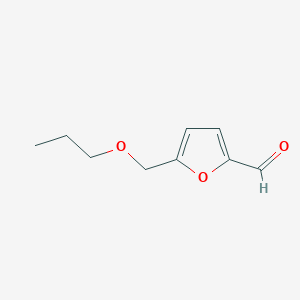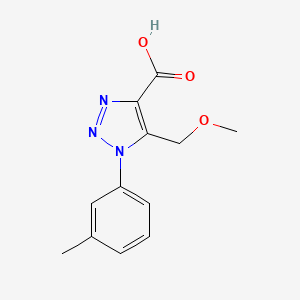![molecular formula C11H13N3OS B12113832 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]pipéridine est un composé hétérocyclique qui présente un cycle pipéridine lié à un cycle 1,3,4-oxadiazole, lui-même substitué par un groupe thiényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]pipéridine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la thiosemicarbazide avec l’hydrazide de l’acide 2-thiophènecarboxylique en milieu acide pour former le cycle 1,3,4-oxadiazole. Cet intermédiaire est ensuite réagi avec la pipéridine pour obtenir le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation des conditions réactionnelles mentionnées ci-dessus, y compris l’utilisation de réacteurs à écoulement continu pour améliorer le rendement et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
La 4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiényle peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle oxadiazole peut être réduit dans des conditions spécifiques.
Substitution : Le cycle pipéridine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les alcoolates peuvent être utilisés en milieu basique.
Principaux produits
Oxydation : Sulfoxydes ou sulfones du groupe thiényle.
Réduction : Formes réduites du cycle oxadiazole.
Substitution : Divers dérivés pipéridine substitués.
Applications de la recherche scientifique
La 4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]pipéridine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux produits pharmaceutiques.
Applications De Recherche Scientifique
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de la 4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]pipéridine n’est pas entièrement compris. On pense qu’elle interagit avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par le biais de ses cycles hétérocycliques. Le cycle oxadiazole peut participer aux liaisons hydrogène et aux interactions π-π, tandis que le cycle pipéridine peut améliorer la solubilité et la biodisponibilité du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]morpholine : Structure similaire mais avec un cycle morpholine au lieu de la pipéridine.
4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]pyrrolidine : Contient un cycle pyrrolidine au lieu de la pipéridine.
Unicité
La 4-[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]pipéridine est unique en raison de la combinaison de ses cycles pipéridine et oxadiazole, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe thiényle améliore encore son potentiel pour diverses applications en chimie médicinale et en science des matériaux .
Propriétés
Formule moléculaire |
C11H13N3OS |
|---|---|
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(16-7-1)11-14-13-10(15-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
Clé InChI |
MAMOXRRYRPRWGB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NN=C(O2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)








![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)

